molecular formula C7H12F2O B068231 (4,4-Difluorocyclohexyl)methanol CAS No. 178312-48-6

(4,4-Difluorocyclohexyl)methanol

Cat. No. B068231
Key on ui cas rn: 178312-48-6
M. Wt: 150.17 g/mol
InChI Key: XJZNZSLOHZLFQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315488B2

Procedure details

To a slurry of lithium aluminum hydride (0.24 g) in diethyl ether (15 mL) was added dropwise ethyl 4,4-difluorocyclohexanecarboxylate (1.0 g) in diethyl ether (2 mL). The reaction heated at reflux under nitrogen for 4 hours. The reaction was cooled to 0° C., followed by the careful addition of water (0.24 mL), 4N aqueous NaOH (0.24 mL), and water (0.72 mL). The reaction was diluted with diethyl ether (40 mL) and stirred with sodium sulfate for 30 minutes. The mixture was filtered though diatomaceous earth and the filtrate was concentrated to provide the title compound.
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.24 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.72 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.24 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1([F:19])[CH2:13][CH2:12][CH:11]([C:14](OCC)=[O:15])[CH2:10][CH2:9]1.[OH-].[Na+].S([O-])([O-])(=O)=O.[Na+].[Na+]>C(OCC)C.O>[F:7][C:8]1([F:19])[CH2:13][CH2:12][CH:11]([CH2:14][OH:15])[CH2:10][CH2:9]1 |f:0.1.2.3.4.5,7.8,9.10.11|

Inputs

Step One
Name
Quantity
0.24 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
1 g
Type
reactant
Smiles
FC1(CCC(CC1)C(=O)OCC)F
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
0.24 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.72 mL
Type
solvent
Smiles
O
Name
Quantity
0.24 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered though diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1(CCC(CC1)CO)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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